
(6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone is a versatile chemical compound extensively used in scientific research. It exhibits unique properties that make it ideal for various applications, such as drug discovery, organic synthesis, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone typically involves the reaction of 6-chloropyridine-3-carboxylic acid with 3-ethylsulfanylazepane in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, and alkoxides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide and ammonia. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
(6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone include:
- (6-Chloropyridin-3-yl)-(3-methylsulfanylazepan-1-yl)methanone
- (6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)ethanone
- (6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)propanone .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the chloropyridine and ethylsulfanylazepane moieties. This combination imparts distinct chemical and biological properties, making it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2OS/c1-2-19-12-5-3-4-8-17(10-12)14(18)11-6-7-13(15)16-9-11/h6-7,9,12H,2-5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFBZBOAGJLISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCCN(C1)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3Z)-4-chloro-3-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2952348.png)
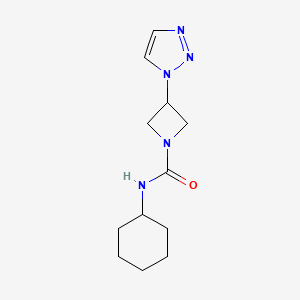
![3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2952351.png)
![3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2952353.png)
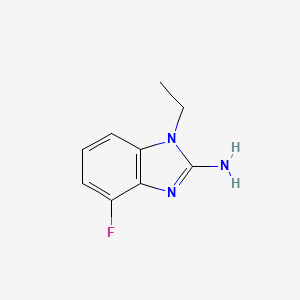
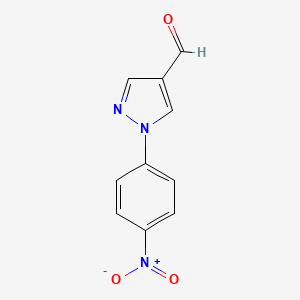
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2952358.png)
![N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-ethoxyphenyl)ethanediamide](/img/structure/B2952360.png)
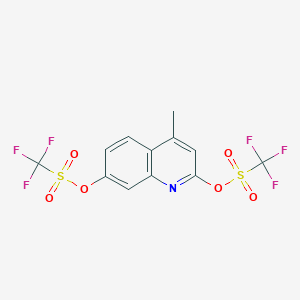
![ethyl 4-{4-[(2-benzoyl-4-chlorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B2952362.png)
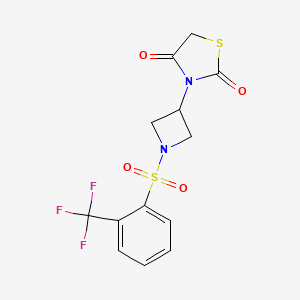

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2952367.png)
![(2S)-2-[3-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboximidamide](/img/structure/B2952368.png)
